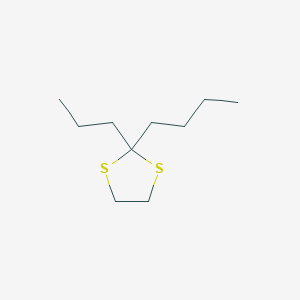![molecular formula C10H11NO2S B14348973 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- CAS No. 93447-58-6](/img/structure/B14348973.png)
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is an organic compound that belongs to the class of N-substituted carboxylic acid imides It is characterized by the presence of a pyrrolidinedione ring substituted with a 2-(2-thienyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- typically involves the reaction of succinimide with 2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinedione derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of the 2-(2-thienyl)ethyl group.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of the 2-(2-thienyl)ethyl group.
N-substituted 2,5-di(2-thienyl)pyrroles: Compounds with similar thienyl and pyrrole fragments.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is unique due to the presence of the 2-(2-thienyl)ethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
93447-58-6 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H11NO2S/c12-9-3-4-10(13)11(9)6-5-8-2-1-7-14-8/h1-2,7H,3-6H2 |
InChI Key |
FKKFKSLOTNDZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


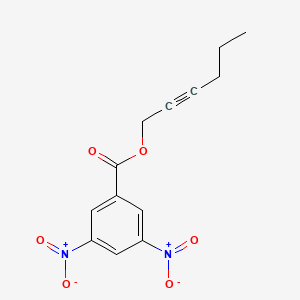
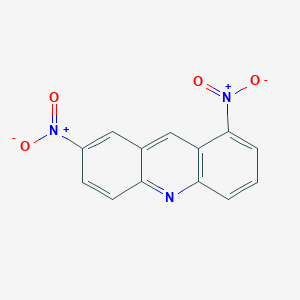
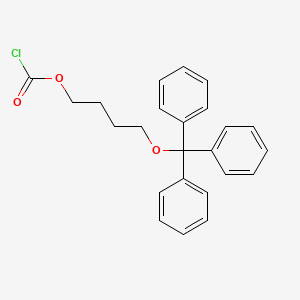
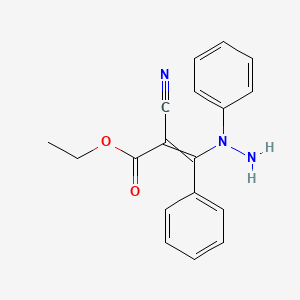
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
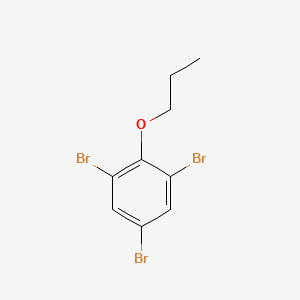
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
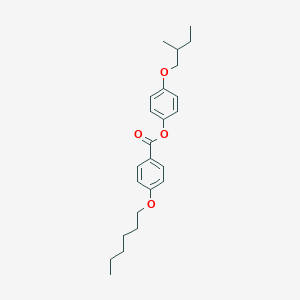
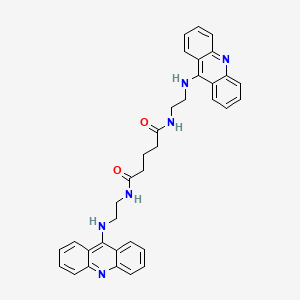
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

